An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
An In-depth Technical Guide to N-(2-Aminoethyl)morpholine-4-carboxamide Oxalate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS No. 154467-16-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structure, synthesis, potential applications, and safety considerations. By synthesizing available data with expert insights, this guide aims to serve as a critical resource for the scientific community, fostering a deeper understanding of this versatile molecule and its potential in various research and industrial fields.
Introduction and Molecular Overview
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a unique chemical entity characterized by the presence of a morpholine ring, an ethylamine side chain, and a carboxamide functional group, formulated as an oxalate salt.[1][2] This distinct combination of structural motifs imparts a balance of hydrophilicity and lipophilicity, suggesting its potential utility in a range of applications, from biochemical research to materials science.[1] The morpholine moiety, a common scaffold in medicinal chemistry, provides metabolic stability and favorable aqueous solubility. The primary amine and carboxamide groups offer reactive sites for conjugation and potential hydrogen bonding interactions, making it a compound of interest in proteomics and as a building block for more complex molecules.[1]
The oxalate salt form is primarily utilized to enhance the stability and handling of the parent amine, N-(2-Aminoethyl)morpholine-4-carboxamide. The formation of the oxalate salt can also play a role in modulating the compound's solubility.[2]
Chemical Structure
Caption: Chemical structure of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate.
Physicochemical Properties
The physicochemical properties of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate are crucial for its handling, formulation, and application. While comprehensive experimental data for this specific salt is not widely published, the following table summarizes available information from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 154467-16-0 | [3][4][5] |
| Molecular Formula | C₉H₁₇N₃O₆ | [1][6] |
| Molecular Weight | 263.25 g/mol | [1][6] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [7] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
| Melting Point | Not specified in available literature. The precursor, 4-(2-Aminoethyl)morpholine, has a melting point of 24 °C. | [8] |
| Solubility | Soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents like ethanol is likely, especially with heating, as ethanol is used in the final crystallization step of its synthesis. | [6][9] |
| InChI Key | FMVSRINQKOORMK-UHFFFAOYSA-N | [1][4] |
Synthesis and Experimental Protocols
An industrial-scale synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has been documented, providing a clear pathway to this compound.[6] The process is a multi-step synthesis that involves the formation of the carboxamide followed by purification and salt formation.
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
The following protocol is based on a documented industrial-scale synthesis.[6]
Step 1: Amide Formation
-
To a suitable reactor, add an excess of ethylenediamine (e.g., 230.0 kg).
-
With stirring, add N-phenoxycarbonylmorpholine (e.g., 93.0 kg).
-
Increase the temperature to 64-70°C and maintain the reaction for 6 hours.
Scientific Rationale: The reaction between N-phenoxycarbonylmorpholine and ethylenediamine is a nucleophilic acyl substitution. Ethylenediamine, with its two primary amine groups, acts as the nucleophile. The phenoxy group is a good leaving group, facilitating the formation of the more stable amide bond. The excess ethylenediamine serves both as a reactant and a solvent, driving the reaction to completion. The elevated temperature increases the reaction rate.
Step 2: Initial Purification
-
Recover the excess ethylenediamine by distillation under reduced pressure.
-
Once the liquid flow stops, maintain the temperature at 70±2°C and continue vacuum distillation for 1 hour to ensure complete removal.
-
Cool the residue to room temperature and add acetone (e.g., 370.0 kg).
-
While stirring, add a 30% sodium hydroxide solution dropwise to adjust the pH to 11-12, which will cause a significant amount of solid to precipitate.
-
Filter the mixture and concentrate the filtrate to recover the acetone.
Scientific Rationale: The vacuum distillation efficiently removes the high-boiling point ethylenediamine. The addition of acetone and adjustment of the pH with sodium hydroxide is a purification step. The basic conditions deprotonate any remaining protonated amines, and the change in solvent polarity with acetone likely causes the precipitation of impurities, which can then be removed by filtration.[10][11][12]
Step 3: Oxalate Salt Formation
-
Add water (e.g., 350.0 kg) to the residue from the previous step and stir until dissolved.
-
Maintain the temperature between 20°C and 40°C.
-
Add solid oxalic acid in batches until the pH of the solution is between 2 and 3. A small amount of solid may precipitate.
Scientific Rationale: The crude N-(2-Aminoethyl)morpholine-4-carboxamide is dissolved in water. The addition of oxalic acid serves to form the oxalate salt of the amine.[13] This is an acid-base reaction where the carboxylic acid groups of oxalic acid donate protons to the basic amine groups of the target molecule. The resulting salt often has different solubility properties, aiding in its purification.
Step 4: Final Crystallization and Drying
-
Filter the solution to remove any precipitated solids.
-
Concentrate the filtrate to a slurry.
-
Add ethanol (e.g., 600 kg) and reflux for 30 minutes.
-
Transfer the mixture to a crystallization tank and cool to 0-10°C for 4 hours to allow for crystallization.
-
Filter the crystals and dry them in a hot-air circulating oven at 50-60°C for 8 hours.
Scientific Rationale: The final purification is achieved through crystallization. The concentrated aqueous solution is treated with ethanol, a solvent in which the oxalate salt is likely less soluble, especially at lower temperatures. Refluxing helps to dissolve any remaining impurities and ensures a homogeneous solution before cooling. The slow cooling process allows for the formation of well-defined crystals of high purity. The final product is then dried to remove any residual solvent.[14][15]
Analytical Data (Predicted)
-
¹H NMR: The spectrum would be expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The ethylenediamine bridge protons would also appear in this region. The presence of the oxalate counter-ion may cause shifts in the signals of the protons adjacent to the amine groups.
-
¹³C NMR: The carbon signals for the morpholine ring would be expected around 55 ppm and 69 ppm. The carbons of the ethylenediamine moiety would also have distinct signals. The carbonyl carbon of the carboxamide would appear further downfield.
-
FTIR: The spectrum should display characteristic peaks for N-H stretching of the amine and amide groups, C=O stretching of the carboxamide and oxalate, and C-O-C stretching of the morpholine ether linkage.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base, N-(2-Aminoethyl)morpholine-4-carboxamide.
Applications in Research and Industry
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a versatile compound with applications spanning several scientific and industrial domains.
Proteomics and Biochemical Research
This compound is marketed as a biochemical for proteomics research.[3] Its structure suggests several potential roles:
-
Linker Molecule: The presence of a primary amine and a carboxamide group allows for its potential use as a linker in bioconjugation reactions.[1] It could be used to connect proteins, peptides, or other biomolecules for various applications, such as in the development of antibody-drug conjugates or for immobilizing proteins on solid supports.
-
Scaffold for Bioactive Analogues: The morpholine-carboxamide framework can serve as a privileged scaffold for the design of new bioactive molecules.[1] The morpholine ring offers a favorable balance of solubility and lipophilicity, which is advantageous for drug candidates.
-
Protein Interaction Studies: The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, making it a useful tool for studying protein-ligand binding.[1]
Industrial Applications
-
Epoxy Resins: It is cited as a raw material in the production of epoxy resins.[2] Amines are commonly used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network.
-
Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical products.[2]
Safety and Toxicology
A comprehensive safety data sheet for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is not widely available. However, an assessment of its potential hazards can be made by considering its structural components: the morpholine moiety and the oxalate anion.
GHS Hazard Information (from supplier data): [4]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Toxicological Profile of Morpholine Derivatives
Morpholine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[8] Prolonged or repeated exposure may lead to effects on the liver and kidneys. While morpholine itself is not generally considered a potent carcinogen, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.
Toxicological Profile of Oxalates
The primary toxicity of soluble oxalates is due to their ability to chelate calcium ions, forming insoluble calcium oxalate crystals. Ingestion can lead to hypocalcemia and the deposition of these crystals in the renal tubules, potentially causing kidney damage.
Handling Precautions: Based on the available information, it is recommended to handle N-(2-Aminoethyl)morpholine-4-carboxamide oxalate with standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is a chemical compound with a unique structural architecture that lends itself to a variety of applications, most notably in biochemical research and as a chemical intermediate. While there are gaps in the publicly available, experimentally determined physicochemical data, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on existing literature and an understanding of its constituent chemical moieties. Further research into its specific roles in proteomics and its detailed physical properties will undoubtedly expand its utility and solidify its place as a valuable tool for the scientific community.
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